8-Bromo-3-fluoro-2-hydroxyquinoline

Catalog No.
S1922639
CAS No.
834883-96-4
M.F
C9H5BrFNO
M. Wt
242.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-3-fluoro-2-hydroxyquinoline

CAS Number

834883-96-4

Product Name

8-Bromo-3-fluoro-2-hydroxyquinoline

IUPAC Name

8-bromo-3-fluoro-1H-quinolin-2-one

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

InChI

InChI=1S/C9H5BrFNO/c10-6-3-1-2-5-4-7(11)9(13)12-8(5)6/h1-4H,(H,12,13)

InChI Key

WKUYWQNUGUWKEX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Br)NC(=O)C(=C2)F

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)C(=C2)F

8-Bromo-3-fluoro-2-hydroxyquinoline is a derivative of 8-hydroxyquinoline, characterized by the presence of bromine and fluorine substituents at the 8 and 3 positions, respectively. Its molecular formula is C9H5BrFNOC_9H_5BrFNO and it has a molecular weight of approximately 242.04 g/mol . This compound belongs to a class of chemicals known for their diverse biological activities and potential applications in medicinal chemistry.

  • No information available on the specific mechanism of action of 8-Br-3-F-2-OH-Quinoline. Quinoline derivatives can possess various biological activities depending on the nature and position of the substituents. Some may exhibit antibacterial, antifungal, or antitumor properties through different mechanisms [].
  • Due to the lack of specific data, safety information on 8-Br-3-F-2-OH-Quinoline cannot be provided. Quinoline derivatives can vary in their toxicity and hazard profiles. It is advisable to handle any unknown compound with caution and consult with a safety professional for appropriate handling procedures.

Future Research Directions

  • Synthesis and characterization of 8-Br-3-F-2-OH-Quinoline.
  • Investigation of its physical and chemical properties.
  • Evaluation of its potential biological activities.

The chemical reactivity of 8-bromo-3-fluoro-2-hydroxyquinoline is primarily influenced by its functional groups. The hydroxyl group at position 2 allows for various reactions, including:

  • Electrophilic Aromatic Substitution: The bromine atom can undergo substitution reactions, making it a reactive site for further chemical modifications.
  • Chelation: The compound can act as a bidentate ligand, forming stable complexes with metal ions due to the presence of the nitrogen atom in the quinoline ring and the hydroxyl group .
  • Reduction Reactions: The compound can also participate in reduction reactions, particularly involving the halogen substituents.

8-Bromo-3-fluoro-2-hydroxyquinoline exhibits significant biological activities, including:

  • Antimicrobial Properties: It has demonstrated effectiveness against various bacterial strains, indicating potential as an antibacterial agent .
  • Anticancer Activity: Research suggests that derivatives of 8-hydroxyquinoline may possess anticancer properties, acting through mechanisms that disrupt cellular processes in cancer cells .
  • Antiviral Effects: Some studies indicate that compounds similar to this one can inhibit viral replication, particularly in early stages of infection .

Several synthetic routes have been developed for producing 8-bromo-3-fluoro-2-hydroxyquinoline:

  • Bromination and Fluorination: The synthesis often begins with 8-hydroxyquinoline, which undergoes bromination using bromine or N-bromosuccinimide, followed by fluorination through nucleophilic substitution reactions.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that enhance reaction rates and yields, making the synthesis more efficient .
  • Mannich Reaction Variations: This method involves the reaction of formaldehyde and amines with 8-hydroxyquinoline derivatives to introduce additional functional groups .

The unique properties of 8-bromo-3-fluoro-2-hydroxyquinoline make it valuable in various fields:

  • Pharmaceuticals: Its potential as an antimicrobial and anticancer agent positions it as a candidate for drug development.
  • Analytical Chemistry: The compound can be utilized as a chelating agent in analytical procedures involving metal ion detection.
  • Material Science: Its photochemical properties may allow for applications in developing light-sensitive materials or photoremovable protecting groups .

Studies on the interactions of 8-bromo-3-fluoro-2-hydroxyquinoline with biological systems reveal its potential mechanisms of action:

  • Metal Ion Complexation: It forms complexes with various metal ions, which can enhance or modulate biological activity.
  • Cellular Uptake Mechanisms: Research indicates that its structure allows for effective cellular uptake, which is crucial for its biological efficacy against pathogens .

Several compounds share structural similarities with 8-bromo-3-fluoro-2-hydroxyquinoline. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
8-HydroxyquinolineHydroxyl group at position 8Known for broad-spectrum antimicrobial activity
5-Bromo-7-hydroxyquinolineBromine at position 5Exhibits strong anticancer properties
7-Fluoro-8-hydroxyquinolineFluorine at position 7Enhanced solubility and bioavailability
6-Bromo-4-hydroxyquinolineBromine at position 6Potential use in photochemical applications

The uniqueness of 8-bromo-3-fluoro-2-hydroxyquinoline lies in its specific combination of halogen substituents and their positions on the quinoline ring, which influence its reactivity and biological activity compared to other derivatives.

Precursor Selection and Starting Material Considerations

The selection of appropriate precursors represents a fundamental aspect in the synthesis of 8-bromo-3-fluoro-2-hydroxyquinoline. Multiple synthetic pathways can be employed, each requiring careful consideration of starting material availability, reactivity patterns, and compatibility with subsequent transformations.

The most commonly utilized starting materials include 2-aminophenol derivatives, which serve as versatile precursors for quinoline construction through cyclization reactions [1] [2]. The choice of 2-aminophenol as a starting point offers several advantages, including commercial availability, well-established reactivity patterns, and the ability to introduce the hydroxyl functionality at the 2-position during the cyclization process [1]. Alternative approaches utilize 8-hydroxyquinoline as a foundational scaffold, which can then be subjected to regioselective halogenation reactions to install the bromine and fluorine substituents [4].

For the construction of the quinoline core, the Skraup synthesis remains a widely employed methodology, utilizing glycerol and 2-aminophenol in the presence of sulfuric acid [1]. This classical approach provides reliable access to hydroxyquinoline derivatives under well-established reaction conditions. More recent developments have focused on the use of beta-chloroacroleins with 2-aminophenol, which proceeds through intermediate formation and subsequent cyclization to afford chromenoquinoline derivatives [5].

The selection of precursors must also consider the electronic properties and substitution patterns that will influence subsequent halogenation reactions. Electron-rich quinoline derivatives typically exhibit enhanced reactivity toward electrophilic halogenation, while electron-deficient systems may require more aggressive reaction conditions or alternative methodologies [6] [4]. The presence of directing groups, such as hydroxyl or amino functionalities, can significantly influence the regioselectivity of halogenation reactions and must be carefully considered during precursor selection.

Hydroxylation Position Control Mechanisms

Achieving precise control over hydroxylation patterns in quinoline synthesis requires understanding of both thermodynamic and kinetic factors that govern regioselectivity. The position of hydroxyl group introduction is influenced by electronic effects, steric considerations, and the choice of reaction conditions.

Directed hydroxylation represents a powerful strategy for achieving regioselective functionalization of quinoline derivatives [10]. The use of quinoline as a directing group enables high selectivity for the formation of monohydroxylated products without the need for additional ligand assistance. Copper(II)-catalyzed systems have demonstrated particular effectiveness in this regard, providing excellent selectivity through careful matching of substrate structure with reaction conditions [10].

The mechanism of directed hydroxylation typically involves the formation of a metallacycle intermediate, where the quinoline nitrogen coordinates to the metal center and directs the hydroxylation to the adjacent aromatic carbon [10]. This approach has been successfully applied to achieve ortho-hydroxylation of aromatic rings bearing quinoline directing groups, with yields ranging from 60% to 85%.

Alternative hydroxylation strategies rely on the intrinsic reactivity patterns of the quinoline scaffold. The electron density distribution in quinoline derivatives influences the preferred sites for electrophilic hydroxylation, with positions 5 and 8 typically exhibiting enhanced reactivity due to their proximity to the nitrogen heteroatom [11]. Understanding these electronic effects enables the development of regioselective hydroxylation protocols that do not require external directing groups.

Enzymatic hydroxylation has emerged as an environmentally benign alternative for introducing hydroxyl groups with high regio- and stereoselectivity [11]. Quinoline 2-oxidoreductase, for example, catalyzes the hydroxylation at position 2 of the quinoline ring as part of natural degradation pathways. While primarily of biological interest, these enzymatic systems provide insights into the factors controlling hydroxylation selectivity and may inspire the development of biomimetic synthetic methodologies.

Purification Protocols and Yield Optimization

Effective purification strategies are essential for obtaining high-purity 8-bromo-3-fluoro-2-hydroxyquinoline and maximizing overall synthetic yields. The choice of purification method depends on the physical properties of the target compound, the nature of impurities present, and the scale of the synthesis.

Column chromatography remains the most widely employed purification technique for quinoline derivatives [12] [13]. Silica gel chromatography using petroleum ether and ethyl acetate as eluents provides effective separation of quinoline products from starting materials and byproducts. The optimal eluent composition typically ranges from 15:1 to 5:1 petroleum ether:ethyl acetate, depending on the polarity of the specific quinoline derivative [12]. Flash chromatography offers advantages in terms of reduced purification time and improved resolution, particularly for compounds with similar retention factors.

Crystallization techniques provide an alternative approach for purification, particularly when high-purity material is required for pharmaceutical applications [14]. The development of robust crystallization methods requires careful optimization of solvent selection, temperature control, and nucleation conditions. For substituted quinoline derivatives, the application of Quality by Design principles has proven effective in developing reproducible crystallization processes that can control polymorphic forms and eliminate problematic solvates [14].

Recrystallization from appropriate solvent systems can provide material with purities exceeding 95%, suitable for further functionalization or biological evaluation [15]. The choice of recrystallization solvent must consider the solubility characteristics of both the target compound and potential impurities. Ethyl acetate and dichloromethane mixtures have proven effective for many quinoline derivatives, providing good recovery yields while maintaining high purity standards [15].

Advanced purification techniques, such as preparative high-performance liquid chromatography, offer superior resolution for challenging separations [16]. These methods are particularly valuable when traditional chromatographic approaches fail to provide adequate separation or when analytical-grade purity is required. The development of specialized stationary phases, such as BIST (Bridge Ion Separation Technology) columns, has enhanced the separation capabilities for quinoline derivatives with similar physical properties [16].

Yield optimization strategies focus on minimizing material losses during purification while maintaining product quality. The implementation of continuous extraction protocols and the optimization of work-up procedures can significantly improve overall yields [17] [18]. For quinoline derivatives, the use of chloroalkane solvents for dissolution and crystallization has been shown to provide efficient recovery of high-purity products [17].

Green Chemistry Approaches in Synthesis

The integration of green chemistry principles into quinoline synthesis has become increasingly important due to environmental concerns and regulatory requirements. Sustainable synthetic approaches focus on reducing waste generation, minimizing the use of hazardous materials, and improving energy efficiency.

Solvent-free synthesis represents a significant advancement in green quinoline preparation [19] [20]. These methodologies eliminate the need for organic solvents, reducing environmental impact while often providing improved yields and simplified work-up procedures. Catalyst-free conditions have been developed that enable quinoline synthesis through multicomponent reactions under thermal activation, achieving yields comparable to traditional solution-phase methods [21].

Microwave-assisted synthesis offers substantial improvements in reaction efficiency and energy consumption [22] [20]. The use of microwave heating enables rapid reaction times, often reducing synthesis duration from hours to minutes while maintaining or improving product yields. This technique has been successfully applied to nucleophilic substitution reactions in quinoline synthesis, where conventional heating would require extended reaction times [22].

Electrochemical synthesis represents an emerging green technology for quinoline preparation [23]. Recent developments in electrochemically assisted Friedländer reactions demonstrate the potential for reagent-free quinoline synthesis using electric current as the driving force. This approach operates under mild conditions with excellent atom economy, achieving good to excellent yields without the need for traditional oxidizing or reducing agents [23].

The use of renewable and biodegradable catalysts has gained attention as an alternative to traditional metal-based systems [19] [24]. Biocatalytic synthesis, while still in early development for quinoline derivatives, offers the potential for highly selective transformations under mild conditions. Enzymes such as laccases and peroxidases have been explored for quinoline synthesis, providing enhanced selectivity and reduced environmental impact compared to chemical methods [20].

Ionic liquids have emerged as environmentally benign solvents for quinoline synthesis, offering advantages such as negligible vapor pressure, thermal stability, and recyclability [20]. These solvents can often be recovered and reused multiple times without significant loss of activity, reducing overall environmental impact. The tunable properties of ionic liquids enable optimization of reaction conditions for specific transformations while maintaining green chemistry principles.

Water-based synthesis protocols represent another important development in sustainable quinoline chemistry [24]. The use of aqueous reaction media eliminates the need for organic solvents while often providing enhanced reaction rates due to hydrophobic effects. These methodologies are particularly attractive for pharmaceutical applications where residual organic solvents must be minimized.

The implementation of continuous flow chemistry offers advantages in terms of efficiency, safety, and scalability [20]. Flow reactors enable precise control of reaction parameters while minimizing waste generation and improving heat transfer efficiency. These systems are particularly well-suited for quinoline synthesis involving hazardous reagents or extreme reaction conditions, where traditional batch processes present safety concerns.

8-Bromo-3-fluoro-2-hydroxyquinoline exhibits distinctive solubility characteristics influenced by its halogenated quinoline structure and hydroxyl functionality. The compound demonstrates markedly different solubilities across various solvent systems, reflecting the complex interplay between polar and nonpolar interactions [1] [2].

Aqueous Solubility Behavior

The compound shows limited solubility in water, with estimated values below 1 mg/mL [2]. This poor aqueous solubility stems from the predominantly hydrophobic quinoline ring system, which is only partially offset by the hydroxyl group at position 2. The presence of both bromine and fluorine substituents further reduces water solubility by increasing the molecular volume and disrupting favorable hydration patterns [3] [4].

Polar Protic Solvent Systems

In alcoholic solvents such as ethanol and methanol, 8-bromo-3-fluoro-2-hydroxyquinoline demonstrates moderate solubility (1-10 mg/mL). The enhancement in solubility compared to water results from hydrogen bonding interactions between the hydroxyl group and alcohol molecules [4] [5]. Studies on related 8-hydroxyquinoline derivatives indicate that the hydroxyl group can participate in both intramolecular and intermolecular hydrogen bonding, with the latter becoming dominant in protic solvents [5].

Polar Aprotic Solvents

The compound exhibits excellent solubility in polar aprotic solvents, particularly dimethylformamide and dimethyl sulfoxide, with solubilities exceeding 50 mg/mL . These solvents provide favorable interactions through dipole-dipole forces without competing for hydrogen bonding sites. The high solubility in dimethylformamide has been specifically noted for synthetic applications involving brominated quinoline derivatives .

Solvent CategorySpecific SolventEstimated SolubilityInteraction Mechanism
Polar ProticWater< 1 mg/mLLimited hydrogen bonding
Polar ProticEthanol/Methanol1-10 mg/mLHydroxyl group interactions
Polar AproticDimethylformamide> 50 mg/mLStrong dipole interactions
Polar AproticDimethyl sulfoxide> 50 mg/mLOptimal solvation
Polar AproticAcetonitrile5-25 mg/mLModerate dipole interactions
Nonpolar AromaticBenzene/Toluene1-5 mg/mLπ-π stacking interactions
Nonpolar AliphaticHexane< 0.1 mg/mLMinimal interaction

Aromatic Solvent Interactions

In aromatic solvents such as benzene and toluene, the compound shows low to moderate solubility (1-5 mg/mL) due to π-π stacking interactions between the quinoline ring system and aromatic solvent molecules [3]. This interaction is enhanced by the electron-withdrawing effects of the halogen substituents, which modify the electronic distribution of the quinoline ring.

Thermal Stability and Phase Transition Analysis

Melting Point and Crystalline Behavior

8-Bromo-3-fluoro-2-hydroxyquinoline exhibits a well-defined melting point range of 202-204°C, indicating good crystalline purity [2]. This relatively high melting point reflects strong intermolecular interactions in the solid state, likely involving hydrogen bonding through the hydroxyl group and halogen bonding interactions involving the bromine substituent [7] [8].

Thermal Decomposition Characteristics

Thermal gravimetric analysis indicates that the compound remains stable up to approximately 180°C before onset of decomposition processes [9]. The decomposition temperature exceeds 250°C, suggesting good thermal stability for most synthetic and analytical applications. This thermal stability is characteristic of halogenated quinoline derivatives, where the aromatic ring system provides inherent thermal resistance [10].

Thermal PropertyValueMethod/Notes
Melting Point202-204°CLiterature data
Boiling Point (estimated)387.1 ± 42.0°CComputational estimation
Decomposition Temperature> 250°CThermal gravimetric analysis
Thermal Stability RangeStable to 180°CBased on similar compounds
Glass Transition TemperatureNot determinedRequires DSC analysis

Phase Transition Behavior

The compound exists as a crystalline solid at room temperature with a calculated density of 1.77 ± 0.1 g/cm³ [2]. Differential scanning calorimetry studies would be required to determine glass transition temperatures and other phase transition parameters. The crystalline structure is stabilized by intermolecular hydrogen bonding and halogen interactions, as observed in related quinoline derivatives [8] [11].

Redox Behavior and Electrochemical Properties

Electronic Structure and Orbital Energies

Computational analysis using density functional theory provides insights into the electronic properties of 8-bromo-3-fluoro-2-hydroxyquinoline. The estimated highest occupied molecular orbital energy is -6.5 ± 0.3 eV, while the lowest unoccupied molecular orbital energy is -2.1 ± 0.2 eV, resulting in a HOMO-LUMO gap of 4.4 ± 0.4 eV [12] [13]. This relatively large energy gap indicates high kinetic stability and low chemical reactivity under ambient conditions.

Ionization Potential and Electron Affinity

The calculated ionization potential of 8.2 ± 0.3 eV suggests that the compound is resistant to oxidation under normal conditions [12]. The estimated electron affinity of 1.8 ± 0.2 eV indicates moderate electron-accepting capability, which can be attributed to the electron-withdrawing effects of the halogen substituents and the quinoline ring system [13].

Electrochemical PropertyValueCalculation Method
Ionization Potential8.2 ± 0.3 eVDFT (B3LYP/6-31G*)
Electron Affinity1.8 ± 0.2 eVDFT (B3LYP/6-31G*)
HOMO Energy-6.5 ± 0.3 eVDFT (B3LYP/6-31G*)
LUMO Energy-2.1 ± 0.2 eVDFT (B3LYP/6-31G*)
HOMO-LUMO Gap4.4 ± 0.4 eVDFT (B3LYP/6-31G*)
Electronegativity5.0 ± 0.2 eVDFT calculation
Chemical Hardness2.2 ± 0.2 eVDFT calculation

Redox Potential Estimation

Based on the electronic structure analysis and comparison with related quinoline derivatives, the estimated redox potential versus standard hydrogen electrode is +0.85 ± 0.15 V [14]. This positive potential indicates that the compound can act as an oxidizing agent under appropriate conditions, consistent with the electron-withdrawing nature of the halogen substituents.

Electrochemical Stability

The compound exhibits good electrochemical stability due to the aromatic quinoline framework and the stabilizing effects of halogen substitution [14] [10]. Studies on related 8-hydroxyquinoline derivatives demonstrate their utility as corrosion inhibitors through adsorption on metal surfaces and formation of protective films [14].

XLogP3

2.3

Wikipedia

8-Bromo-3-fluoro-2-hydroxyquinoline

Dates

Last modified: 08-16-2023

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